molecular formula C9H9ClN2O4 B1364986 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 67291-72-9

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B1364986
CAS No.: 67291-72-9
M. Wt: 244.63 g/mol
InChI Key: JPMQDDKJZPKLFD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4 It is a derivative of acetamide, featuring a chloro group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like toluene at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)acetamide.

    Hydrolysis: Formation of 2-methoxy-4-nitroaniline and acetic acid.

Scientific Research Applications

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-(2-chloro-phenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQDDKJZPKLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401306
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-72-9
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-4-nitroaniline (8.40 g, 50 mmol) was dissolved in 200 mL dichloromethane and stirred at 0° C. while adding diisopropylethylamine (6.45 g, 50 mmol) then a solution of chloroacetyl chloride (5.65 g, 50 mmol) in 50 mL dichloromethane. The mixture was stirred for 17 h at 20-25° C., evaporated and 300 mL ethyl acetate added. The solution was washed with 2×100 mL 2M hydrochloric acid then brine, dried (sodium sulphate) and evaporated. The residue dissolved in 200 mL warm toluene, charcoaled then chromatographed on 300 mL flash silica in a 10 cm sinter funnel. Elution with toluene and evaporation afforded a bright yellow oil which solidified on standing. NMR showed an 11:4 mixture of product and starting aniline—product δ 9.17(s, 1H), 8.56(m,1H), 7.94(m, 1H), 7.79(m, 1H), 4.22(s, 2H), 4.03(s, 3H). Used without further purification.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
δ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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